エブロチジン

概要

説明

エブロチジンは、H2受容体拮抗薬のクラスに属する化合物です。エタノール、アスピリン、またはストレス誘発性胃粘膜損傷に対する胃保護作用で知られています。 エブロチジンの抗分泌特性は、ラニチジンと類似しており、シメチジンの約10倍高い 。 エブロチジンはまた、ウレアーゼ酵素と細菌のタンパク質分解活性および粘液分解活性を阻害することにより、ヘリコバクター・ピロリに対する抗菌作用を示します .

科学的研究の応用

Ebrotidine has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying H2 receptor antagonists.

Biology: Investigated for its effects on gastric mucosal protection and anti-Helicobacter pylori activity.

Medicine: Used in the treatment of gastric or duodenal ulcers and erosive reflux oesophagitis.

Industry: Employed in the development of new pharmaceutical formulations and as a reference standard in quality control

作用機序

エブロチジンは、胃の壁細胞のH2受容体を遮断することにより作用し、胃酸分泌を抑制します。 それはまた、ウレアーゼ酵素とヘリコバクター・ピロリのタンパク質分解活性および粘液分解活性を阻害し、胃保護作用に寄与します 。 分子標的には、H2受容体と胃粘膜防御に関与するさまざまな酵素が含まれます .

生化学分析

Biochemical Properties

Ebrotidine interacts with the H2 receptor, a protein that plays a crucial role in biochemical reactions related to gastric acid secretion . It also exhibits anti-Helicobacter pylori activity via inhibition of the urease enzyme and the proteolytic and mucolytic activities of the bacterium . This interaction is synergistic with a number of antibacterial agents .

Cellular Effects

Ebrotidine influences cell function by acting as an antagonist to the H2 receptor, thereby reducing gastric acid secretion . It also counteracts the inhibitory effects of H. pylori lipopolysaccharides , which can impact cell signaling pathways and gene expression related to gastric mucosal defense mechanisms.

Molecular Mechanism

At the molecular level, ebrotidine exerts its effects by binding to the H2 receptor, inhibiting its activity and thereby reducing gastric acid secretion . Additionally, it inhibits the urease enzyme and the proteolytic and mucolytic activities of H. pylori , leading to changes in the bacterium’s gene expression and overall activity.

Metabolic Pathways

Ebrotidine is involved in the metabolic pathway related to gastric acid secretion, where it interacts with the H2 receptor

準備方法

合成経路と反応条件

エブロチジンの合成は、チアゾール環の調製から始まり、スルホンアミド基の導入が続く、いくつかのステップを含みます。反応条件は通常、ジメチルホルムアミドなどの溶媒と、トリエチルアミンなどの触媒の使用を含みます。 最終生成物は、結晶化と精製プロセスによって得られます .

工業生産方法

エブロチジンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、工業用グレードの溶媒と試薬の使用が含まれ、高収率と純度を確保するために反応条件を厳密に管理します。 最終生成物は、医薬品規格を満たすために、厳格な品質管理対策を受けます .

化学反応の分析

反応の種類

エブロチジンは、次のようなさまざまな化学反応を起こします。

酸化: エブロチジンは、スルホキシドおよびスルホンを形成するために酸化される可能性があります。

還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、スルホキシド、スルホン、およびエブロチジンのさまざまな置換誘導体があります .

科学研究への応用

エブロチジンは、さまざまな分野における応用に関して広く研究されてきました。

化学: H2受容体拮抗薬の研究のためのモデル化合物として使用されています。

生物学: 胃粘膜保護とヘリコバクター・ピロリに対する抗菌作用への影響について調査されています。

医学: 胃潰瘍や十二指腸潰瘍、および糜爛性逆流性食道炎の治療に使用されています。

類似化合物との比較

類似化合物

ラニチジン: 同様の抗分泌特性を持つ別のH2受容体拮抗薬です。

シメチジン: エブロチジンよりも効力が低い、古いH2受容体拮抗薬です。

ファモチジン: より強力なH2受容体拮抗薬であり、作用時間が長いです.

エブロチジンの独自性

エブロチジンは、胃酸分泌を抑制し、ヘリコバクター・ピロリを阻害する二重作用のために独特です。 この二重作用により、胃潰瘍の治療と胃粘膜の保護において、他のH2受容体拮抗薬よりも効果的になります .

特性

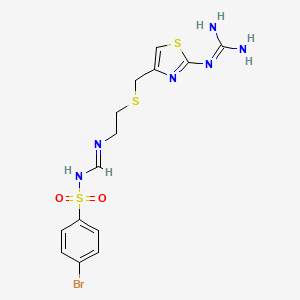

IUPAC Name |

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHFZHPUZXNPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143601 | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100981-43-9 | |

| Record name | Ebrotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100981-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebrotidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100981439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBROTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMZ3IBW2OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebrotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ebrotidine is a competitive histamine H2-receptor antagonist. [, , ] It binds to the H2-receptor, primarily found on parietal cells in the stomach, preventing histamine from binding and activating the receptor. [, , ] This blockade inhibits the histamine-mediated pathway of gastric acid secretion. [, , ] Consequently, ebrotidine reduces both basal and stimulated gastric acid secretion, mitigating the damaging effects of excess acid in conditions like peptic ulcers. [, , ] In addition to its antisecretory activity, ebrotidine also exhibits gastroprotective properties, enhancing the integrity and defensive mechanisms of the gastric mucosa. [, , ]

ANone: Ebrotidine's molecular formula is C16H20BrN7O3S2, and its molecular weight is 486.42 g/mol. [, , ] Various spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectrometry (both APCI and ESI), have been employed to characterize ebrotidine and its metabolites. [, , ] These techniques provide insights into the drug's structure, fragmentation patterns, and metabolic transformations.

ANone: Ebrotidine exhibits relatively rapid absorption after oral administration, reaching peak plasma concentrations (Cmax) within 2-3 hours (Tmax). [, ] The drug's behavior is considered linear within the tested dose ranges (150-800 mg). [, ] Ebrotidine undergoes metabolism, primarily to its major metabolite, ebrotidine sulfoxide. [, ] The terminal elimination half-life (t1/2 beta) ranges from approximately 7-20 hours, depending on the dose. [, ] Ebrotidine does not accumulate with multiple dosing, reaching a steady state within 24-48 hours. [] It is primarily excreted in urine, mainly as ebrotidine sulfoxide, along with unchanged drug and minor metabolites. []

ANone: Ebrotidine has shown promising efficacy in various preclinical models. It demonstrates a protective effect against gastric lesions induced by various agents, including ethanol, indomethacin, and aspirin in rats. [, , , , ] Furthermore, ebrotidine exhibits anti-Helicobacter pylori activity in vitro, inhibiting bacterial urease, protease, and lipase activity. [, ] This anti-H. pylori activity is synergistic with several antimicrobial agents, enhancing their efficacy. [, ] Clinically, ebrotidine has been investigated in the treatment of duodenal ulcers, demonstrating comparable efficacy to ranitidine in healing rates. [, , , , ] It also displays promising results in preventing NSAID-induced gastroduodenal lesions. [, ] Ebrotidine appears to be particularly beneficial in promoting ulcer healing in smokers compared to ranitidine. [, ]

ANone: Ebrotidine generally exhibits a good safety profile in preclinical and clinical settings. In chronic toxicity studies in rodents, the no-observed-adverse-effect level (NOAEL) for ebrotidine was determined to be 200 mg/kg/day in rats and 50 mg/kg/day in mice. [] Carcinogenicity studies in mice and rats showed no evidence of ebrotidine inducing tumors at doses up to 500 mg/kg/day, even after prolonged administration (18 months in mice, 24 months in rats). [] Reproduction toxicity studies in rats and rabbits indicated no adverse effects on fertility, embryo-fetal development, or peri- and postnatal development at doses up to 500 mg/kg/day in rats and 25 mg/kg/day in rabbits. [] Clinically, ebrotidine has been well-tolerated in human studies, with a low incidence of adverse events, comparable to placebo. [, , , , , ] The most commonly reported side effect was diarrhea, observed in one patient receiving ebrotidine in a clinical trial. [] No significant changes in vital signs, laboratory parameters, or hematological indices were reported in clinical trials with ebrotidine. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。